Cas no 73775-92-5 (piperidin-4-yl acetate)
piperidin-4-yl acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid 4-piperidinyl ester
- 4-Piperidinol, acetate (ester)
- piperidin-4-yl acetate
- 4-acetoxy-piperidine
- XCOWFHRNGJAHDO-UHFFFAOYSA-N
- AKOS006352065
- F2147-1211
- 73775-92-5
- FT-0745791
- piperidin-4-ylacetate
- SCHEMBL1490076
- EN300-148773
- DTXSID80460067
-
- MDL: MFCD13179052
- Inchi: 1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3
- InChI Key: XCOWFHRNGJAHDO-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1CCNCC1
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 38.3Ų
piperidin-4-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129009241-1g |
Piperidin-4-yl acetate |
73775-92-5 | 95% | 1g |
$433.62 | 2023-09-01 | |
| TRC | P308051-100mg |
Piperidin-4-yl Acetate |
73775-92-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P308051-500mg |
Piperidin-4-yl Acetate |
73775-92-5 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | P308051-1g |
Piperidin-4-yl Acetate |
73775-92-5 | 1g |
$ 550.00 | 2022-06-03 | ||
| Enamine | EN300-148773-50mg |
piperidin-4-yl acetate |
73775-92-5 | 50mg |
$321.0 | 2023-09-28 | ||
| Enamine | EN300-148773-100mg |
piperidin-4-yl acetate |
73775-92-5 | 100mg |
$336.0 | 2023-09-28 | ||
| Enamine | EN300-148773-250mg |
piperidin-4-yl acetate |
73775-92-5 | 250mg |
$352.0 | 2023-09-28 | ||
| Enamine | EN300-148773-500mg |
piperidin-4-yl acetate |
73775-92-5 | 500mg |
$366.0 | 2023-09-28 | ||
| Enamine | EN300-148773-1000mg |
piperidin-4-yl acetate |
73775-92-5 | 1000mg |
$382.0 | 2023-09-28 | ||
| Enamine | EN300-148773-2500mg |
piperidin-4-yl acetate |
73775-92-5 | 2500mg |
$760.0 | 2023-09-28 |
piperidin-4-yl acetate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on piperidin-4-yl acetate
Piperidin-4-yl Acetate: A Comprehensive Overview
Piperidin-4-yl acetate, identified by the CAS number 73775-92-5, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique chemical properties. This compound, which belongs to the broader category of acetates, is derived from piperidine, a six-membered saturated heterocyclic amine. The substitution at the 4-position of the piperidine ring with an acetyl group imparts distinctive reactivity and functionality to the molecule.
Recent studies have highlighted the potential of piperidin-4-yl acetate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to act as a precursor in the synthesis of bioactive compounds has made it a valuable intermediate in organic synthesis. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents, leveraging its structural versatility to design molecules with enhanced efficacy and reduced toxicity.
The synthesis of piperidin-4-yl acetate typically involves nucleophilic acylation of piperidine with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is often carried out under basic conditions to facilitate the nucleophilic attack by the amine group on the carbonyl carbon. The resulting product is a stable compound that can be purified via standard techniques such as column chromatography or recrystallization.
In terms of physical properties, piperidin-4-yl acetate is a white crystalline solid with a melting point of approximately 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and stability are critical factors.
One of the most promising applications of piperidin-4-yl acetate lies in its use as a building block for constructing complex molecular architectures. For example, it has been employed in the synthesis of bioactive alkaloids, which are known for their diverse pharmacological activities. By modifying the substituents on the piperidine ring or incorporating additional functional groups, chemists can tailor the compound's properties to suit specific biological targets.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing piperidin-4-yl acetate. Researchers have investigated the use of enzyme-catalyzed reactions and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact. These developments underscore the compound's importance in modern chemical research and its potential for large-scale industrial applications.
In conclusion, piperidin-4-yl acetate (CAS No. 73775-92-5) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural flexibility, coupled with recent advancements in synthetic methodologies, positions it as a key player in the development of novel compounds with significant therapeutic and industrial value.
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